

# Lifirafenib antitumor activity different BRAF KRAS NRAS mutations

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

Cat. No.: S533141

[Get Quote](#)

## Antitumor Activity by Tumor Type

| Tumor Type                              | Number of Patients with Objective Response / Total Evaluable | Objective Response Rate (ORR) | Relevant Tumor Mutations Observed in Responders                    |
|-----------------------------------------|--------------------------------------------------------------|-------------------------------|--------------------------------------------------------------------|
| Low-Grade Serous Ovarian Cancer (LGSOC) | 10 / 17                                                      | 59%                           | Various KRAS, NRAS, and BRAF mutations [1]                         |
| Endometrial Cancer                      | 2 / 4                                                        | 50%                           | BRAF fusion; KRAS mutation [1]                                     |
| Non-Small Cell Lung Cancer (NSCLC)      | 2 / 11                                                       | 18%                           | NRAS mutation; BRAF V600E [1]                                      |
| All Efficacy-Evaluable Patients         | 14 / 62                                                      | 23%                           | Various KRAS (57.7%), BRAF (18.3%), and NRAS (11.3%) mutations [2] |

## Antitumor Activity by Mutation Type

The activity of **lifirafenib**, both as a monotherapy and in combination, varies depending on the specific genetic alteration present in the tumor.

| Mutation Type               | Therapy Regimen                    | Reported Antitumor Activity (by Tumor Type)                                                              |
|-----------------------------|------------------------------------|----------------------------------------------------------------------------------------------------------|
| <b>BRAF V600E/Mutations</b> | Lifirafenib Monotherapy [3]        | Objective responses observed in <b>melanoma, thyroid cancer, and ovarian cancer</b> .                    |
|                             | Lifirafenib + Mirdametinib [2]     | Responses observed across various solid tumors.                                                          |
| <b>KRAS Mutations</b>       | Lifirafenib Monotherapy [3]        | Objective responses observed in <b>NSCLC and endometrial cancer</b> . No responses in colorectal cancer. |
|                             | Lifirafenib + Mirdametinib [2]     | Responses observed in <b>LGSOC, endometrial cancer, and NSCLC</b> .                                      |
| <b>NRAS Mutations</b>       | Lifirafenib + Mirdametinib [2] [1] | Responses observed, including in a patient with <b>NSCLC</b> [1].                                        |

## Scientific Rationale and Mechanism of Action

The strategy of combining **lifirafenib** with mirdametinib is based on the **vertical inhibition** of the MAPK signaling pathway, a key driver of cell growth and survival in many cancers [2] [1].

- **Mechanism of Lifirafenib:** **Lifirafenib** is a novel RAF inhibitor designed to target both monomeric and dimeric forms of RAF kinase [1]. This is crucial because:
  - **BRAF V600E mutations** activate the MAPK pathway primarily through RAF **monomers** [1].
  - **KRAS and NRAS mutations** drive signaling by promoting the formation of RAF **dimers**, which are not effectively blocked by first-generation BRAF inhibitors [4] [1].
- **Mechanism of Mirdametinib:** Mirdametinib is an investigational MEK inhibitor that targets MEK1 and MEK2, the key kinases immediately downstream of RAF in the MAPK pathway [1].

- **Rationale for Combination:** Using both drugs together shuts down the MAPK pathway at two points, which can help overcome feedback loops that often lead to drug resistance. Preclinical models showed this combination had a synergistic effect [2].

The diagram below illustrates how this combination therapy targets the MAPK pathway.



[Click to download full resolution via product page](#)

## Key Clinical Trial Overview

The primary source of data for the **lifirafenib** and mirdametinib combination comes from an ongoing **Phase 1b, open-label, dose-escalation, and expansion study (NCT03905148)** [2] [1] [5].

- **Objective:** To evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of the combination [1].
- **Patient Population:** Adults with **advanced or refractory solid tumors** harboring **RAS mutations, RAF mutations, or other MAPK pathway aberrations** [1].
- **Key Safety Findings:** The combination demonstrated a manageable safety profile. The most common any-grade treatment-related adverse events were dermatitis acneiform (42%), fatigue (32%), and diarrhea (27%). The incidence of dose-limiting toxicities was low (9.9%) [2].

## Interpretation and Context for Researchers

- **Promising Activity in LGSOC:** The high response rate (59%) and durable responses (median treatment duration ~26 months) in LGSOC patients are notable, as treatment options for this cancer are limited [2] [1].
- **Broad Activity Across Mutations:** The combination showed activity across different mutation types (KRAS, NRAS, BRAF), supporting its potential as a **tumor-agnostic** therapy for MAPK-driven cancers [2].
- **Comparison to Other RAF Inhibitors:** Brimarafenib (BGB-3245) is another next-generation pan-RAF inhibitor. Preclinical and early clinical data also shows its efficacy, particularly in NRAS-mutant melanoma when combined with mirdametinib [6]. This indicates a growing focus on targeting RAF dimers for RAS-mutant tumors.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. BeiGene and SpringWorks Present Clinical Data on Lifirafenib , in... [businesswire.com]
2. Plus Mirdametinib Shows Tolerable Safety in Lifirafenib / BRAF ... KRAS [targetedonc.com]
3. First-in-Human Study of RAF Family Kinase Inhibitor Lifirafenib in... [ascopost.com]
4. REVIEW Targeting RAF dimers in RAS mutant tumors [sciencedirect.com]

5. SpringWorks and BeiGene Present Clinical Data on Lifirafenib ... [springworkstx.gcs-web.com]

6. Combination of the Novel RAF Dimer Inhibitor Brimrafenib ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Lifirafenib antitumor activity different BRAF KRAS NRAS mutations]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533141#lifirafenib-antitumor-activity-different-braf-kras-nras-mutations>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)